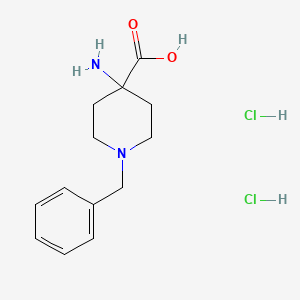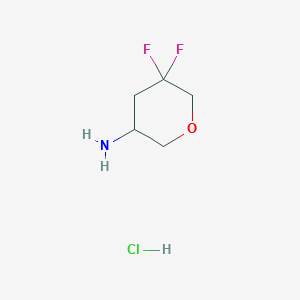![molecular formula C16H25N3O5 B6297470 tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate CAS No. 2387594-88-7](/img/structure/B6297470.png)
tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate” is a chemical compound with the CAS Number: 2387594-88-7 and a molecular weight of 339.39 . It has a linear formula of C16H25N3O5 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of di-tert-butyl dicarbonate and hydroxylamine hydrochloride . Another method involves the addition of benzoyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, and reacting until complete . Then, di-tert-butyl carbonate is added and stirred for 0.5-1 hour, and hydrogen gas is passed through to remove the benzoyl group .Molecular Structure Analysis
The molecular structure of similar compounds often involves the use of the tert-butyloxycarbonyl (Boc) and related carbamate protecting groups to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of indoles, 1,2-indazoles, pyrroles, and related structures .Chemical Reactions Analysis
The deprotection of N-Boc protected heteroarenes can be achieved via a proposed addition/elimination mechanism . This involves the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes .科学研究应用
Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate has been used extensively in scientific research, particularly in the synthesis of biologically active compounds. This compound has been used as a reagent in the synthesis of a variety of compounds, including peptides, nucleosides, and heterocyclic compounds. This compound has also been used in the synthesis of a variety of small molecule drugs, such as antibiotics and anti-cancer drugs. More recently, this compound has been used in the synthesis of a variety of novel compounds, such as macrocycles, polymers, and other materials.
作用机制
Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate serves as a versatile reagent in a variety of chemical transformations. In the presence of a base, such as potassium carbonate, this compound can be used to catalyze the condensation of two molecules to form a new compound. This compound can also be used to catalyze the alkylation of a molecule, wherein a carbon-carbon bond is formed between two molecules. In addition, this compound can be used to catalyze the formation of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been extensively studied for its potential biochemical and physiological effects. In particular, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-proliferative effects. Furthermore, this compound has been shown to have potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of cancer cell lines. Additionally, this compound has been shown to have potential anti-viral effects, as it has been shown to inhibit the replication of a variety of viruses, including HIV.
实验室实验的优点和局限性
The use of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate in laboratory experiments has a number of advantages and limitations. One of the primary advantages of using this compound is its high reactivity, which allows for the rapid synthesis of a variety of compounds. Additionally, this compound is relatively easy to handle and store, as it is a stable reagent. However, this compound is also limited in its use, as it is not suitable for the synthesis of certain compounds, such as peptides and nucleosides. Furthermore, this compound is a relatively expensive reagent, which can limit its use in certain experiments.
未来方向
The use of tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate in scientific research is likely to continue to expand in the future. This compound has already been used in the synthesis of a variety of compounds, including peptides, nucleosides, and heterocyclic compounds. In the future, this compound may be used to synthesize a variety of novel compounds, such as macrocycles, polymers, and other materials. Additionally, this compound may be used to synthesize a variety of small molecule drugs, such as antibiotics and anti-cancer drugs. Furthermore, this compound may be used to synthesize a variety of novel materials, such as nanomaterials, for use in a variety of applications. Finally, this compound may be used to synthesize a variety of biologically active compounds, such as enzymes and hormones, for use in the treatment of various diseases.
合成方法
Tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate can be synthesized via a variety of methods, including the reaction of tert-butyl alcohol and N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]chloride. This reaction proceeds in the presence of a base, such as potassium carbonate, and yields this compound as the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of undesired side products.
属性
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)pyrimidin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-10(20)12-17-9-8-11(18-12)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-10,20H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGPEINOIWBTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


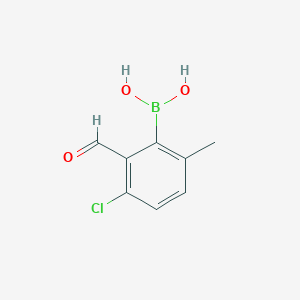
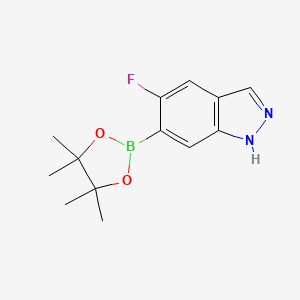
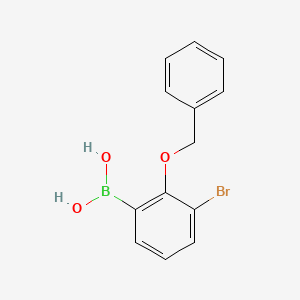

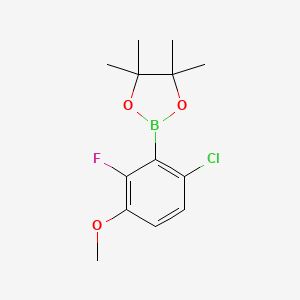
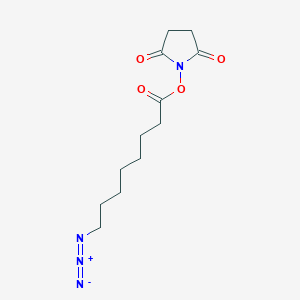
![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

